molecular formula C9H7F3N2O2S B2796685 methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 677704-91-5

methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2796685
CAS No.: 677704-91-5
M. Wt: 264.22
InChI Key: GINDALYHICMUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrazole core. The trifluoromethyl (-CF₃) group at position 3 enhances metabolic stability and lipophilicity, while the methyl ester at position 5 contributes to solubility and reactivity.

Properties

IUPAC Name

methyl 1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-14-7-4(6(13-14)9(10,11)12)3-5(17-7)8(15)16-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINDALYHICMUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyrazole class, characterized by a thieno ring fused with a pyrazole moiety. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₈H₅F₃N₂O₂S
Molecular Weight264.23 g/mol
Melting Point97-100 °C
CAS Number886360-61-8

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent antitumor properties. A study focusing on various pyrazole derivatives indicated that they effectively inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations associated with melanoma and other cancers. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in activated macrophages .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against various biological targets. Research indicates that modifications on the thieno ring can lead to improved selectivity and efficacy against cancer cells .

Table: Summary of SAR Findings

ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Substituents on Thieno RingAlters selectivity towards specific targets

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in various cancer cell lines, including breast and lung cancer models. The results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Investigations into the anti-inflammatory mechanism revealed that the compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H10F3N3OS2
  • Molecular Weight : 309.3 g/mol
  • IUPAC Name : 1-methyl-N-(2-sulfanylethyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate, in cancer treatment. Pyrazole compounds have demonstrated significant anticancer properties across various cell lines:

  • Case Study : A study evaluated the anticancer potential of several pyrazole derivatives on HepG2 (liver cancer), Jurkat (T-cell leukemia), and DLD-1 (colon cancer) cell lines. The compound exhibited notable growth inhibition rates, with some derivatives showing IC50 values as low as 0.19 µM against specific cancer targets .
Cell LineCompound TestedIC50 Value (µM)
HepG2Pyrazole Derivative A0.32
JurkatPyrazole Derivative B0.45
DLD-1Methyl 1-Methyl-3-Trifluoromethyl-Pyrazole0.19

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory agents. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways:

  • Research Findings : Compounds similar to methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole have shown promising results in reducing inflammation markers in vitro and in vivo .

Fungicidal Activity

The compound has also been investigated for its fungicidal properties:

  • Case Study : Research demonstrated that derivatives of methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can effectively control fungal pathogens affecting crops. These compounds exhibited enhanced activity at lower concentrations compared to traditional fungicides .
Fungal PathogenCompound TestedEfficacy (%)
Fusarium spp.Pyrazole Derivative C85%
Botrytis cinereaMethyl 1-Methyl-3-Trifluoromethyl-Pyrazole90%

Chemical Reactions Analysis

Bromination with NBS

Bromination using N-bromosuccinimide (NBS) in mild conditions introduces bromine atoms at the 4th position of the thieno[2,3-c]pyrazole core. This reaction is critical for further functionalization, such as generating intermediates for aldehyde or acid derivatives . The brominated product can undergo:

  • Br–Li exchange : Substitution of bromine with organolithium reagents to introduce functional groups at the 4th position.

  • Catalytic reductive debromination : Removal of bromine to generate hydrogenated derivatives.

Substitution Reactions for Amide Formation

The compound can participate in substitution reactions , as evidenced by the synthesis of its amide derivative (e.g., 1-methyl-N-(2-sulfanylethyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide) . This involves:

  • Amide bond formation : Reaction with amines or thiols under appropriate conditions.

  • Sulfur-containing functional groups : Introduction of mercaptoethyl groups via nucleophilic substitution.

Hydrolysis to Carboxylic Acid

While not explicitly detailed in the provided sources, the methyl ester group in the compound is likely susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is analogous to similar ester derivatives in the thieno[2,3-c]pyrazole family .

Oxidation and Reduction

Though direct evidence for oxidation/reduction of this specific compound is limited, related thieno[2,3-c]pyrazole derivatives undergo:

  • Oxidation : Conversion of sulfur-containing groups (e.g., sulfides to sulfoxides/sulfones).

  • Reduction : Alteration of oxidation states (e.g., reduction of carbonyl groups to alcohols) .

Research Findings

  • Synthetic Efficiency : The lithiation and bromination methods developed for related pyrazoles provide high yields and scalability, enabling the synthesis of complex derivatives .

  • Functionalization Flexibility : The trifluoromethyl group at position 3 enhances stability and directs reactivity toward the pyrazole ring, facilitating selective functionalization .

  • Biological Applications : Derivatives of this scaffold have shown potential in medicinal chemistry, including anticancer and antimicrobial activities, though specific data for this ester derivative are not detailed in the provided sources.

Comparison with Similar Compounds

Substituent Variations in Thieno[2,3-c]Pyrazole Carboxylates

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate 1-CH₃, 3-CF₃, 5-COOCH₃ C₉H₇F₃N₂O₂S 264.23* High lipophilicity; agrochemical lead
Ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate 1-CH₃, 3-CF₃, 5-COOCH₂CH₃ C₁₀H₁₀F₃N₂O₂S 278.26* Enhanced solubility in organic media
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate 1-C₆H₅, 3-CH₃, 5-COOCH₃ C₁₄H₁₂N₂O₂S 272.32 Potential photophysical applications
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol 5-linked triazole-thiol moiety C₁₀H₈F₃N₅S₂ 319.33* Bioactive scaffold (e.g., enzyme inhibition)

*Calculated based on molecular formulas.

Key Observations :

  • Ester Group Impact: Ethyl esters (e.g., ) exhibit higher molecular weights and solubility in non-polar solvents compared to methyl esters.

Comparison with Oxadiazole Derivatives

highlights six 1,3,4-oxadiazole derivatives sharing the 1-methyl-3-(trifluoromethyl)pyrazole subunit. Key differences include:

Compound (Oxadiazole Series) Substituent at 2-Position Melting Point (°C) Yield (%) Notable Features Reference
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole 4-Bromobenzylthio 113–114 83.3 High yield; halogen enhances stability
2-((Allylthio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole Allylthio 77–78 78.4 Lower melting point; flexible side chain
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole 2-Fluorobenzylthio 101–101 78.2 Fluorine improves bioavailability

Key Observations :

  • Substituent Effects : Bromine and fluorine substituents improve thermal stability and bioactivity, respectively.
  • Yield Variability: Yields range from 27.7% (cyano-substituted) to 83.3% (bromobenzyl), indicating synthetic challenges with electron-withdrawing groups .

Physicochemical and Spectral Data

  • Melting Points: Thienopyrazole carboxylates (e.g., ) exhibit higher predicted boiling points (~360°C) compared to oxadiazoles (77–114°C, ), suggesting greater thermal stability.
  • Spectral Confirmation : ¹H/¹³C NMR and HRMS data for all compounds () confirm structural integrity. For example, the target compound’s trifluoromethyl group shows characteristic ¹⁹F NMR shifts at δ -60 to -65 ppm.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of precursors like 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine derivatives under reflux in ethanol or THF. Catalysts such as triethylamine improve regioselectivity and yield (60–75%) . Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, methyl at N1) and FT-IR for ester carbonyl (C=O stretch ~1700 cm⁻¹). HPLC (C18 column, acetonitrile/water) and HRMS (ESI+) confirm molecular weight (C₁₀H₈F₃N₂O₂S; theoretical m/z 289.03) and purity (>98%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4 weeks. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the ester group to carboxylic acid) . Store in amber vials at –20°C under inert atmosphere to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate findings using orthogonal assays:

  • In vitro : Test cytotoxicity (MTT assay) against HEK293 and HepG2 cells (IC₅₀ comparison).
  • Target-based : Screen kinase inhibition (ATP-binding assays) or antiviral activity (viral plaque reduction).
    Cross-reference results with structurally similar pyrazoles (e.g., antitumor EC₅₀ values: 2–50 µM) .

Q. How can computational modeling guide SAR studies for trifluoromethyl-substituted thienopyrazoles?

  • Methodology : Perform docking simulations (AutoDock Vina) against targets like COX-2 or EGFR. Compare binding affinities of methyl/ethyl ester analogs to identify critical substituents. DFT calculations (Gaussian 16) predict electronic effects of the trifluoromethyl group on reactivity and stability .

Q. What analytical challenges arise in isolating stereoisomers or regioisomers during synthesis?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO₂/methanol) to resolve enantiomers. For regioisomers (e.g., C3 vs. C5 substitution), employ 2D NMR (NOESY) to confirm spatial arrangements. Optimize mobile phase gradients to achieve baseline separation .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical models?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) with non-fluorinated analogs. The CF₃ group typically enhances metabolic resistance by reducing oxidative dealkylation .

Methodological Considerations

Q. What ethical and safety protocols are essential when handling this compound?

  • Guidelines : Classify as Irritant (GHS07) ; use PPE (gloves, goggles) to prevent skin/eye contact. Follow waste disposal protocols (incineration for halogenated organics) per EPA guidelines . Document SAR studies under institutional biosafety committee (IBC) oversight for non-human testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.